molecular formula C19H18F2N2O2 B2699485 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-27-6

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2699485
CAS RN: 954608-27-6
M. Wt: 344.362
InChI Key: ICLNJLSYRMFTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a tetrahydroquinoline group, and a difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzamide and tetrahydroquinoline groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzamide and tetrahydroquinoline groups could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

Palladium-Catalyzed Enantioselective Formal Cycloaddition Research by Vidal et al. (2019) explores the palladium-catalyzed oxidative annulations between benzyltriflamides and allenes, leading to the synthesis of tetrahydroisoquinoline skeletons. This method demonstrates the utility of N-protected amino acids as metal ligands in achieving high enantiomeric ratios of the resulting isoquinolines, showcasing a direct relevance to the synthesis of complex molecules similar to "2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Vidal, Mascareñas, & Gulías, 2019).

Fluorinated Benzamide Analogues for Imaging A study by Tu et al. (2007) focuses on the synthesis and evaluation of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. This research underscores the importance of fluorinated compounds in diagnostic imaging, potentially extending to the fluorinated structure of "this compound" (Tu et al., 2007).

Applications in Material Science

Fluorinated Heterocycles Synthesis Research by Wu et al. (2017) describes the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, relevant for pharmaceutical and agrochemical industries. The study highlights the versatility of fluorinated compounds in synthesizing biologically active molecules, aligning with the structural complexity of "this compound" (Wu et al., 2017).

Novel Synthetic Methods

Cobalt-Catalyzed Direct Carbonylation Grigorjeva and Daugulis (2014) developed a method for the direct carbonylation of aminoquinoline benzamides, which proceeds at room temperature and uses air as an oxidant. This research demonstrates the versatility of cobalt catalysis in the functionalization of complex molecules, potentially applicable to the synthesis and modification of "this compound" (Grigorjeva & Daugulis, 2014).

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its mechanism of action if it shows biological activity .

properties

IUPAC Name

2,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-9-23-17-7-5-14(10-12(17)3-8-18(23)24)22-19(25)15-6-4-13(20)11-16(15)21/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLNJLSYRMFTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.